Product packaging for 2,7-Dichloropyrido[4,3-d]pyrimidine(Cat. No.:CAS No. 2387158-74-7)

2,7-Dichloropyrido[4,3-d]pyrimidine

Cat. No.: B2816885
CAS No.: 2387158-74-7
M. Wt: 200.02
InChI Key: GSBIMIXIPDBUHJ-UHFFFAOYSA-N
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Description

2,7-Dichloropyrido[4,3-d]pyrimidine (CAS 2387158-74-7) is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the pyridopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds due to their structural resemblance to purine bases, enabling them to interact with a wide range of biological targets . This specific isomer is part of the broader pyrido[4,3-d]pyrimidine family, a distinct framework known for its unique electronic distribution and three-dimensional shape, which is strategically leveraged in the design of targeted therapeutic agents . The primary research application of this compound is as a building block for the synthesis of more complex molecules. The two chlorine atoms on its pyrimidine ring act as excellent leaving groups, making the compound highly amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . This reactivity allows researchers to perform sequential and regioselective functionalization, introducing diverse substituents such as amines, alcohols, and aryl groups. This capability is crucial for generating libraries of novel compounds to explore structure-activity relationships (SAR) and for the efficient synthesis of potential pharmaceutical candidates, particularly kinase inhibitors . Pyridopyrimidine derivatives, in general, have demonstrated significant therapeutic potential, particularly in oncology. They are frequently investigated as inhibitors of key enzymes involved in cell proliferation, such as tyrosine kinases, dihydrofolate reductase (DHFR), and the mammalian target of rapamycin (mTOR) . The 2,7-dichloro derivative serves as a critical precursor in the synthetic pathways of such bioactive molecules . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B2816885 2,7-Dichloropyrido[4,3-d]pyrimidine CAS No. 2387158-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-7(9)12-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIMIXIPDBUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of the 2,7 Dichloropyrido 4,3 D Pyrimidine Scaffold

Regioselective Functionalization of Chloro Substituents

The differential reactivity of the chlorine atoms at the C2 and C7 positions of the pyrido[4,3-d]pyrimidine (B1258125) core is a critical aspect that enables regioselective functionalization. The chlorine atom at the 5-position of the related 5,7-dichloropyrido[4,3-d]pyrimidine (B3341565) scaffold has been shown to be more susceptible to displacement by various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. kuleuven.bejst.go.jp This selectivity allows for a stepwise derivatization, where the more reactive position is functionalized first, followed by modification at the less reactive position. kuleuven.be

In the isomeric pyrido[3,2-d]pyrimidine (B1256433) system, the reactivity of chloro substituents has also been studied. For instance, in 2,4,8-trichloropyrido[3,2-d]pyrimidines, each chlorine atom can be regioselectively displaced. acs.org Amination reactions have demonstrated high regioselectivity at the C2 position, whereas thiolation selectivity is influenced by other substituents on the ring. acs.org This inherent difference in reactivity provides a strategic handle for the controlled synthesis of specifically substituted pyridopyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the functionalization of the 2,7-dichloropyrido[4,3-d]pyrimidine scaffold. This approach involves the displacement of the chloro substituents by a variety of nucleophiles, leading to the introduction of new functional groups and the extension of the molecular framework.

Amination reactions are a cornerstone of SNAr strategies for modifying the pyridopyrimidine core. The introduction of amino groups can significantly alter the biological and physicochemical properties of the resulting compounds.

In the case of 5,7-dichloro-pyrido[2,3-d]pyrimidine-2,4-diones, the chlorine at position 5 is more reactive towards nucleophiles like aromatic and alkylamines, allowing for regioselective monosubstitution. sciforum.net Subsequent reaction with a different amine or other nucleophile can then occur at the C7 position. sciforum.net This stepwise approach is crucial for creating asymmetrically substituted diamino-pyridopyrimidinediones. sciforum.net

Similarly, for 2,4-dichloropyrido[3,2-d]pyrimidine, SNAr reactions with various nucleophiles, including amines, occur regioselectively at the more reactive C4 position first. imist.ma This initial substitution provides a monosubstituted intermediate that can be further functionalized at the C2 position. imist.ma

Table 1: Examples of Amination Reactions on Dichloropyridopyrimidines

Starting MaterialReagentProductReference
5,7-dichloro-pyrido[2,3-d]pyrimidinedioneAniline5-Anilino-7-chloro-pyrido[2,3-d]pyrimidinedione sciforum.net
5,7-dichloro-pyrido[2,3-d]pyrimidinedioneBenzylamine5-Benzylamino-7-chloro-pyrido[2,3-d]pyrimidinedione sciforum.net
2,4-dichloropyrido[3,2-d]pyrimidine4-Methoxybenzylamine4-(4-Methoxybenzylamino)-2-chloro-pyrido[3,2-d]pyrimidine imist.ma

The introduction of sulfur and oxygen nucleophiles onto the pyridopyrimidine scaffold via SNAr reactions provides another avenue for creating diverse derivatives.

In studies on 2,8-dichloropyrido[3,2-d]pyrimidine derivatives, the regioselectivity of thiol or thiolate addition was found to be dependent on the reaction conditions. acs.org For example, selective substitution at the C8 position was achieved using Hünig's base in DMF, while C2 selectivity was observed in isopropanol. acs.org This solvent and base-dependent regioselectivity offers a powerful tool for directing the functionalization.

The synthesis of S9-bridged 2,4-diaminopyrido[3,2-d]pyrimidine analogues has been accomplished through the displacement of a chloro substituent with thiol nucleophiles. acs.org Subsequent oxidation of the resulting thioether to the corresponding sulfone provides further structural diversity. acs.org

For the isomeric 2,4-diazidopyrido[3,2-d]pyrimidine, SNAr reactions with N-, O-, and S-nucleophiles have been developed. mdpi.com While N- and S-substituted products were obtained in good yields, reactions with O-nucleophiles resulted in lower yields. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are extensively used for the derivatization of the this compound scaffold. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a highly effective method for introducing aryl and heteroaryl groups onto the pyridopyrimidine core.

Regioselective Suzuki-Miyaura coupling has been demonstrated on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, where arylation occurs selectively at the C4 position. academie-sciences.fr The resulting monoarylated derivative can then undergo further coupling reactions at the remaining halogenated positions. academie-sciences.fr

In the case of 2,4-dichloropyrido[3,2-d]pyrimidine, after an initial SNAr reaction at the C4 position, the remaining chloro group at C2 can be efficiently substituted using a Suzuki-Miyaura cross-coupling reaction. imist.ma This sequential SNAr/Suzuki-Miyaura approach provides a facile route to a wide range of 2,4-disubstituted pyrido[3,2-d]pyrimidines. imist.ma

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Starting MaterialBoronic Acid/EsterProductReference
6-Halogeno-2,4-dichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acid6-Halogeno-2-chloro-4-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine academie-sciences.fr
4-Substituted-2-chloro-pyrido[3,2-d]pyrimidineArylboronic acid2-Aryl-4-substituted-pyrido[3,2-d]pyrimidine imist.ma

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has proven to be highly valuable for the synthesis of N-aryl and N-heteroaryl derivatives of pyridopyrimidines.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org This has allowed for the facile synthesis of aryl amines, which are prevalent in many biologically active compounds. wikipedia.org

In the context of pyridopyrimidines, the Buchwald-Hartwig amination has been employed for the synthesis of various derivatives. For instance, it has been used for the mono-N-arylation of anilines with substituted dichloropyridines. researchgate.net The choice of phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has been crucial for extending the reaction to primary amines and achieving efficient couplings. wikipedia.org

Sonogashira Coupling

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, under mild conditions. wikipedia.orglibretexts.org

While specific examples of Sonogashira coupling directly on this compound are not extensively documented in the reviewed literature, the reactivity of similar scaffolds suggests its applicability. For instance, the Sonogashira reaction has been successfully employed on the related 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold. nih.gov In this case, the reaction with various aryl iodides was used to introduce arylethynyl substituents at the C4 position. nih.gov The reaction conditions for such transformations typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) in a suitable solvent.

Furthermore, intramolecular cyclization of alkynyl pyrimidine (B1678525) derivatives, which can be obtained through palladium-catalyzed cross-coupling reactions, has been reported as a method to yield pyrano[4,3-d]pyrimidin-5-ones. These intermediates can then be converted into the desired pyrido[4,3-d]pyrimidine derivatives. jisciences.com This indirect route highlights the utility of C-C bond formation in building the core structure.

Based on the reactivity of related chloropyridopyrimidines in other cross-coupling reactions, it is anticipated that the chlorine at the 2-position of the pyrimidine ring would be more susceptible to Sonogashira coupling than the chlorine at the 7-position of the pyridine (B92270) ring. This selectivity would allow for the regioselective introduction of alkynyl groups.

Other Metal-Mediated Transformations

The this compound scaffold is amenable to a variety of other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkoxy groups, providing a powerful toolkit for generating molecular diversity.

The regioselectivity of these transformations is a key feature. Studies on the isomeric 2,7-dichloropyrido[3,2-d]pyrimidine (B12976657) have shown that Suzuki cross-coupling reactions can be performed selectively, first at the more reactive C-2 position, followed by reaction at the C-7 position. thieme-connect.com Similarly, research on 4,7-dichloropyrido[3,2-d]pyrimidine (B1443734) demonstrated that selective cross-coupling at the C-4 position could be achieved, followed by a second coupling at the C-7 position. nih.gov This differential reactivity of the chloro-substituted positions is a common feature in this class of heterocycles. imist.ma

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For the pyrido[3,2-d]pyrimidine scaffold, various aryl and heteroaryl groups have been introduced at the chloro-positions using palladium catalysts such as Pd(PPh₃)₄ with a base like sodium carbonate. thieme-connect.comnih.govimist.ma

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It has been utilized to introduce a wide range of amino substituents onto the pyridopyrimidine core. For example, on the 4,7-dichloropyrido[3,2-d]pyrimidine, various amines were coupled at the C-7 position using a palladium catalyst. nih.gov The choice of phosphine ligand is critical for the success of this reaction. wikipedia.orglibretexts.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen and carbon-sulfur bonds. On related pyrido[2,3-d]pyrimidine (B1209978) systems, Ullmann-type reactions have been employed to introduce O-aryl and S-aryl substituents. nih.gov

The table below summarizes representative conditions for these transformations on related scaffolds, which can be adapted for this compound.

Reaction TypeSubstrateReagents and ConditionsProductReference
Suzuki-Miyaura2,7-Dichloropyrido[3,2-d]pyrimidineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O2-Aryl-7-chloropyrido[3,2-d]pyrimidine thieme-connect.com
Suzuki-Miyaura4-Chloro-7-arylpyrido[3,2-d]pyrimidineArylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O4,7-Diarylpyrido[3,2-d]pyrimidine nih.gov
Buchwald-Hartwig4-Aryl-7-chloropyrido[3,2-d]pyrimidineAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane4-Aryl-7-aminopyrido[3,2-d]pyrimidine nih.gov

Further Functional Group Interconversions on Derivatized Scaffolds

Following the initial diversification of the this compound scaffold through metal-mediated cross-coupling reactions, further functional group interconversions can be performed on the introduced substituents. These transformations are crucial for fine-tuning the properties of the final compounds and for accessing a wider range of chemical space.

A notable example is the manipulation of sulfur-containing substituents. On the related pyrido[3,2-d]pyrimidine scaffold, a chloro group can be displaced by a thiol nucleophile. The resulting thioether can then be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid. acs.org These sulfones can serve as leaving groups for further substitution reactions.

Another powerful strategy involves the manipulation of methylthio groups. In the synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, a key intermediate features two methylthio groups. sci-hub.se One of these can be selectively displaced by anilines. Subsequently, the remaining methylthio group can be oxidized to a more reactive methylsulfoxide or methylsulfone, which can then be displaced by another amine. sci-hub.se This sequential displacement and oxidation strategy allows for the controlled introduction of two different amino substituents.

The table below illustrates examples of such functional group interconversions.

Starting MaterialReagents and ConditionsIntermediate/ProductTransformationReference
2,4-Diamino-6-chloropyrido[3,2-d]pyrimidineThiol nucleophile2,4-Diamino-6-(arylthio)pyrido[3,2-d]pyrimidineNucleophilic substitution acs.org
2,4-Diamino-6-(arylthio)pyrido[3,2-d]pyrimidineH₂O₂, AcOH2,4-Diamino-6-(arylsulfonyl)pyrido[3,2-d]pyrimidineOxidation acs.org
2,4-Bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-oneAniline2-(Methylthio)-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-oneSelective nucleophilic substitution sci-hub.se
2-(Methylthio)-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-onemCPBA2-(Methylsulfinyl)-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-oneOxidation sci-hub.se
2-(Methylsulfinyl)-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-oneAmine2-Amino-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-oneNucleophilic substitution sci-hub.se

Synthesis of Annulated and Tricyclic Systems from Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine scaffold can serve as a building block for the construction of more complex, annulated tricyclic and polycyclic systems. This is typically achieved by introducing functional groups onto the bicyclic core that can participate in subsequent cyclization reactions.

One common approach involves the construction of a third ring fused to the pyridine or pyrimidine portion of the scaffold. For instance, tricyclic pyrido[4',3':4,5]furo[2,3-d]pyrimidines have been synthesized through the cyclocondensation of a 4-piperidone (B1582916) with a 2,4-diamino-6-hydroxypyrimidine. nih.gov Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been reported, demonstrating the versatility of this approach for creating different fused systems. acs.orgresearchgate.net

Another strategy involves the use of ortho-disubstituted pyrido[4,3-d]pyrimidines as precursors for intramolecular cyclization. For example, a pyrido[4,3-d]pyrimidine bearing an amino group at one position and a reactive group (e.g., a cyano or ester group) at an adjacent position can be cyclized to form a new fused ring. The synthesis of pyrido[2,3-d]pyrimidin-7-ones from substituted pyridines with functional groups at the 2 and 3 positions exemplifies this strategy. nuph.edu.ua

The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has also been achieved, further highlighting the potential to create a diverse range of tricyclic structures. nih.govmdpi.com These annulated systems often exhibit interesting biological properties due to their rigid, conformationally restricted structures.

The table below provides examples of annulated systems derived from pyridopyrimidine precursors.

Precursor TypeAnnulation StrategyResulting Tricyclic SystemReference
4-Piperidone and 2,4-Diamino-6-hydroxypyrimidineCyclocondensationPyrido[4',3':4,5]furo[2,3-d]pyrimidine nih.gov
2-Amino-3-cyanopyridine derivativeRing fusion with a pyrimidine precursorPyrido[4',3':4,5]thieno[2,3-d]pyrimidine acs.orgresearchgate.net
Substituted furo[3,2-d]pyrimidineAnnulation of a pyridine ringPyrido[3',2':4,5]furo[3,2-d]pyrimidine nih.govmdpi.com
5-Acetyl-4-aminopyrimidineIntramolecular cyclizationPyrido[2,3-d]pyrimidin-5-one bohrium.com

Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine Derivatives

Positional Effects of Substituents on Biological Activity

The biological activity of pyrido[4,3-d]pyrimidine (B1258125) derivatives is highly dependent on the nature and position of various substituents around the core scaffold. Modifications at the C-2, C-4, C-5, and C-7 positions have been extensively studied to understand their impact on potency and selectivity.

Alterations to the pyrido[4,3-d]pyrimidine scaffold have demonstrated that even isomeric changes can significantly impact target specificity. For instance, modifying the core from a pyrido[2,3-d]pyrimidine (B1209978) to a pyrido[4,3-d]pyrimidine can shift the activity, making the compounds more specific for EGFR inhibition, whereas a [3,4-d] alteration tends to improve activity for HER2. researchgate.net

In a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives, the substituent at the C-4 position was found to be crucial for enhancing growth inhibitory effects against cancer cell lines. nih.gov For example, analogs with a C-8 methoxy (B1213986) group generally showed better activity against the UO31 renal cancer cell line compared to those with a hydroxy group at the same position, suggesting a fixed lactam form is favored. nih.gov Specifically, compound 13 with a 4-chloro group and compound 14 with a 4-methoxy group demonstrated moderate selectivity against the UO31 cell line. nih.gov

For pyrido[2,3-d]pyrimidines, which share a similar bicyclic core, substitutions at the C-2 and C-7 positions are critical for CDK2 inhibitory activity and anti-proliferative effects. rsc.org The introduction of a [4-(diethylamino)butyl]amino side chain at the C-2 position of one lead compound resulted in a new analog with enhanced potency. nih.gov Similarly, for pyrido[3,2-d]pyrimidines designed as PI3K/mTOR inhibitors, maintaining a 2-(3-hydroxyphenyl) group and a C-4-morpholine group was found to be important for dual inhibition, while modifications at C-7 were explored to improve potency and selectivity. mdpi.com

The substitution pattern on the pyridine (B92270) ring also plays a role. In a series of pyrido[2,3-d]pyrimidine-dione derivatives, aromatic and heterocyclic motifs at the C-4 position of the pyridine ring were found to be responsible for antimicrobial activity. sci-hub.se Furthermore, the introduction of methyl groups at the C-5 position of certain pyrido[2,3-d]pyrimidines led to an effective relaxant effect in isolated rabbit corpus cavernosum. sci-hub.se

Influence of Heterocyclic and Aromatic Moieties on Potency and Selectivity

For example, in the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov This highlights how the nature of the aromatic substituent can dramatically shift selectivity from a broad-spectrum inhibitor to one that is highly specific for a particular kinase.

The hybridization of the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties like piperazines or triazoles has been shown to conserve biological activity, indicating the robustness of the core pharmacophore. rsc.org In another study, the presence of a 3-methyl-5-oxopyrazolyl moiety in a pyrido[2,3-d]pyrimidine derivative led to strong anticancer efficacy against several cancer cell lines. nih.gov

The influence of these moieties is also evident in their ability to confer selectivity. For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives, while the 2-(3-hydroxyphenyl) and C-4-morpholine groups were kept constant to ensure dual PI3K/mTOR inhibition, the introduction of diverse aromatic and heterocyclic groups at the C-7 position allowed for the fine-tuning of selectivity and potency. mdpi.com Some of these C-7 substituents pointed towards the solvent-exposed region of the kinase active site, offering a vector for further chemical modification. mdpi.com

The table below summarizes the effect of different aromatic and heterocyclic substitutions on the biological activity of pyridopyrimidine derivatives.

Scaffold Position of Substitution Substituent Effect on Biological Activity Reference
Pyrido[2,3-d]pyrimidineC-66-(3',5'-dimethoxyphenyl)Highly selective FGFr tyrosine kinase inhibitor nih.gov
Pyrido[2,3-d]pyrimidineC-5/C-7(4-CH3-phenyl) and (4-chlorophenyl)Potent anticancer activity rsc.org
Pyrido[2,3-d]pyrimidine-Hybridized with piperazines or triazolesConservation of biological activity rsc.org
Pyrido[3,2-d]pyrimidineC-7Various aromatic/heterocyclic groupsFine-tuning of PI3K/mTOR selectivity and potency mdpi.com
Pyrido[2,3-d]pyrimidine-Thiophene, phenyl with fluorine, methoxy, morpholine, triazole ringsEnhanced kinase inhibitory activity rsc.org

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction between a pyrido[4,3-d]pyrimidine-based ligand and its biological target is governed by a delicate balance of steric and electronic factors. The size, shape, and electronic properties of the substituents dictate the compound's ability to fit into the binding pocket and form favorable interactions.

Steric hindrance can have a significant impact on biological activity. For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, a notable decrease in anticancer activity was observed when a (4-CH3-phenyl) group was replaced by a bulkier (3,4,5-trimethoxyphenyl) group. nih.govsemanticscholar.org Similarly, the introduction of a bulky group in other related compounds also diminished their anticancer activity. nih.gov However, in some cases, steric factors did not negatively affect activity, suggesting a complex interplay with other molecular features. nih.gov

Docking studies of pyrido[3,4-d]pyrimidine inhibitors with the Mps1 kinase revealed that steric hindrance could prevent a substituent from entering a key hydrophobic pocket, thereby reducing binding affinity. nih.gov This highlights the importance of substituent size and conformation in achieving optimal target engagement.

Electronic factors also play a crucial role. The hydrophilic and electron-rich nature of a hydrazide moiety, when substituted onto a pyrido[2,3-d]pyrimidine scaffold, was shown to have a positive impact on anticancer activity, significantly enhancing its potency against hepatic cancer. rsc.org This suggests that introducing groups capable of forming specific electronic interactions, such as hydrogen bonds, can be a successful strategy for improving biological efficacy.

The combination of steric and electronic properties is essential for effective ligand-target binding. Molecular docking simulations of a potent pyrido[2,3-d]pyrimidinone derivative into the kinase domain of EGFR and CDK6 demonstrated that both the core scaffold and the side chain substituents are involved in the binding. nih.gov The binding mode involved a variety of interactions, including hydrogen bonding, arene-arene interactions, and hydrophobic interactions, all of which are influenced by the steric and electronic characteristics of the ligand. nih.gov

Development of SAR Hypotheses for Specific Biological Targets

The systematic exploration of the SAR of pyrido[4,3-d]pyrimidine derivatives has led to the development of specific hypotheses for their interaction with various biological targets. These hypotheses, often supported by molecular modeling and X-ray crystallography, provide a framework for the rational design of more potent and selective inhibitors.

For instance, in the development of pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, a clear SAR hypothesis was established. The 2-(3-hydroxyphenyl) and C-4-morpholine groups were identified as key pharmacophoric elements responsible for dual inhibition. mdpi.com The C-7 position was then systematically modified to explore the chemical space and improve potency and selectivity. Docking studies suggested that the pyridopyrimidine scaffold forms crucial interactions within the active sites of PI3Kα and mTOR, while the C-7 side chains point towards the solvent area, providing an opportunity for further optimization. mdpi.com

Similarly, for pyrido[2,3-d]pyrimidine derivatives targeting PIM-1 kinase, an SAR model was proposed based on the cytotoxic activities of a series of designed compounds. rsc.org This model helps to rationalize the observed activities and guide the synthesis of new analogs with improved potency. For example, compounds 6 and 11 from this series exhibited promising PIM-1 inhibition with IC50 values of 34.6 and 21.4 nM, respectively. rsc.org

In the context of EGFR inhibitors, SAR studies on pyrido[2,3-d]pyrimidines revealed that the presence of a carbonyl group at C-2 of the scaffold, along with specific substitutions at C-5 and C-7, such as (4-CH3-phenyl) and (4-chlorophenyl) respectively, provided maximum anticancer activity. rsc.org Molecular docking of a potent compound from this series into the EGFR kinase domain helped to verify its binding mode and support the SAR findings. semanticscholar.org

The table below presents SAR hypotheses for different biological targets based on pyridopyrimidine scaffolds.

Biological Target Scaffold Key SAR Findings/Hypothesis Reference
PI3K/mTORPyrido[3,2-d]pyrimidine2-(3-hydroxyphenyl) and C-4-morpholine are key for dual inhibition; C-7 modifications tune potency and selectivity. mdpi.com
PIM-1 KinasePyrido[2,3-d]pyrimidineSubstituents on the main scaffold with cytotoxic activities contribute to PIM-1 inhibition. rsc.org
EGFR/CDK4/Cyclin D1Pyrido[2,3-d]pyrimidineA C-2 carbonyl group and specific substitutions at C-5 and C-7 (e.g., p-tolyl and 4-chlorophenyl) are crucial for activity. rsc.orgsemanticscholar.org
Tyrosine KinasesPyrido[2,3-d]pyrimidineThe presence of a carbonyl at C-2 provides maximum anticancer activity. rsc.org

Strategies for SAR Optimization: Beyond C-2 and C-7 Modifications

While modifications at the C-2 and C-7 positions of the pyridopyrimidine scaffold have been a major focus of SAR optimization, other positions also offer opportunities for enhancing biological activity. Exploring these alternative positions can lead to the discovery of novel compounds with improved properties.

For example, in the pyrido[2,3-d]pyrimidine series, the introduction of a methyl group at the N10 position through reductive alkylation was a key step in the synthesis of certain derivatives. nih.gov This highlights that modifications to the nitrogen atoms within the heterocyclic system can also be a viable optimization strategy.

Furthermore, the synthesis of pyrido[2,3-d]pyrimidin-7-imines and their subsequent conversion to other derivatives demonstrates that the exocyclic atoms attached to the core can be manipulated to generate chemical diversity. rsc.org The reduction of a nitrile group to an aldehyde at a position other than C-2 or C-7 also represents an alternative approach to SAR exploration. nih.gov

In some cases, the focus has shifted to the substituents attached to the core pharmacophore. For instance, in a series of pyrido[2,3-d]pyrimidines, the conversion of a thioxo group to a hydrazide moiety significantly enhanced anti-hepatic cancer activity. rsc.org This demonstrates that functional group transformations on the substituents themselves, rather than just changing the substituents, can be a powerful optimization strategy.

Moreover, the exploration of different substitution patterns on the pyridine ring of the scaffold has been shown to be fruitful. For example, the introduction of aromatic and heterocyclic motifs at the C-4 position of the pyridine ring in pyrido[2,3-d]pyrimidine-dione derivatives was found to be responsible for their antimicrobial activity. sci-hub.se This suggests that positions on the pyridine portion of the scaffold, beyond the commonly studied C-5 and C-7, are also important for modulating biological activity.

Computational Studies in Pyrido 4,3 D Pyrimidine Research

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the binding modes of pyrido[4,3-d]pyrimidine (B1258125) derivatives with their biological targets.

Molecular docking studies have been crucial in analyzing the interactions between pyrido[4,3-d]pyrimidine derivatives and the active sites of various protein targets. For instance, in the context of KRAS-G12D inhibitors, docking simulations revealed that these compounds can establish critical hydrogen bonds within the protein's binding pocket. mdpi.comnih.gov The binding energy, which indicates the strength of the interaction, is a key parameter in these analyses, with more negative values suggesting a more stable complex. orientjchem.org These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the ligand-receptor complex. orientjchem.orgnih.gov For example, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase showed that hydrophobic interactions are the primary mode of binding. nih.gov Similarly, research on pyrido[4,3-d]pyrimidine derivatives as Pim1 kinase inhibitors highlighted the importance of hydrophobic interactions in determining the affinity of the inhibitors for the ATP-binding pocket. plos.org

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for the binding of a ligand. In studies of pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors, docking revealed hydrogen bonding with residues such as Asp12, Gly60, Glu92, and His95. mdpi.comnih.gov In the case of Mps1 kinase inhibitors, Gly605 was identified as a crucial residue, forming hydrogen bonds with all tested compounds. nih.gov Further analysis showed that residues Ile531, Val539, Cys604, Asn606, Ile607, Leu654, and Ile663 also make significant favorable energy contributions to the binding. nih.gov For Pim1 kinase inhibitors with a pyrido[4,3-d]pyrimidine scaffold, interactions were observed with Glu121 in the hinge region, as well as hydrophobic interactions with Val52, Ala65, Ile104, Leu120, Leu174, and Ile185. plos.org The identification of these key residues provides a roadmap for designing more potent and selective inhibitors by modifying the ligand to enhance these specific interactions. nih.gov

Table 1: Key Residue Interactions in Molecular Docking of Pyrido[4,3-d]pyrimidine Derivatives

Target Protein Key Interacting Residues Type of Interaction Reference
KRAS-G12D Asp12, Gly60, Glu92, His95 Hydrogen Bonding mdpi.com, nih.gov
Mps1 Kinase Gly605, Lys529 Hydrogen Bonding nih.gov
Mps1 Kinase Ile531, Val539, Cys604, Ile607 Hydrophobic nih.gov
Pim1 Kinase Glu121 Hydrogen Bonding plos.org
Pim1 Kinase Val52, Ala65, Ile104, Leu174, Ile185 Hydrophobic plos.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. This model can then be used in virtual screening to search large databases of compounds for new potential ligands.

The generation of a pharmacophore hypothesis is the first step in this process. It involves aligning a set of active molecules and extracting their common chemical features. mdpi.com For pyrazolo[3,4-d]pyrimidine derivatives, a pharmacophore hypothesis designated DHHRR_1 was generated, highlighting the important features required for biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The resulting model serves as a 3D query for searching chemical databases.

Once a pharmacophore model is established, it can be used to screen large chemical databases, such as the ZINC database, for novel compounds that match the pharmacophoric features. mdpi.com This virtual screening process can filter through millions of compounds to identify a smaller, more manageable set of potential hits. mdpi.comnih.gov For example, a virtual screening study based on a pharmacophore model for pyrazolo[3,4-d]pyrimidine derivatives identified several promising hits from the ZINC database. mdpi.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.org

3D-QSAR studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 inhibitors have led to the development of statistically significant models. aip.org These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the inhibitory activity of new compounds and provide insights into the structural requirements for activity. aip.orgustc.edu.cn For instance, these studies have indicated that introducing highly electropositive groups at certain positions (R1 and R5) and smaller, more electronegative groups at another (R2) could enhance the inhibitory activity. aip.orgustc.edu.cn Such theoretical findings are invaluable for understanding the mechanism of action and for guiding the design of novel and more potent inhibitors. aip.org

2D-QSAR and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based descriptors of a series of compounds with their biological activities. nih.govnih.gov This method is fundamental in modern medicinal chemistry for understanding how chemical structure influences activity. nih.gov

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and molecular connectivity. These models are computationally less intensive and are effective in establishing a general correlation between the physicochemical properties of a compound and its activity. For pyrimidine-based compounds, 2D-QSAR has been used to develop predictive models for anticancer activity. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. japsonline.com These techniques require the alignment of the set of molecules and calculate steric, electrostatic, and other 3D field-based descriptors. japsonline.comtandfonline.com The resulting models generate contour maps that visualize the spatial regions where modifications to the molecular structure are likely to enhance or diminish biological activity. japsonline.comrsc.org For instance, in studies on pyrimidine (B1678525) derivatives targeting AXL kinase, 3D-QSAR models have identified the key structural requirements for potent inhibition. japsonline.comjapsonline.com The statistical robustness of these models is critical and is evaluated using parameters like the cross-validation coefficient (q²) and the conventional correlation coefficient (r²). japsonline.com

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Pyrimidine Derivatives

Model q² (Cross-validation Coefficient) r² (Correlation Coefficient) r²pred (Predictive r²) Field Contributions
CoMFA 0.700 0.911 0.709 Steric: 55.3%, Electrostatic: 44.7%
CoMSIA 0.622 0.875 0.668 Steric: 14.1%, Electrostatic: 25.9%, Hydrophobic: 35.8%, H-bond Donor: 13.9%, H-bond Acceptor: 10.3%

Data derived from a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors. japsonline.com

Predictive Modeling for Compound Design

The primary application of QSAR models is to serve as predictive tools in the design of new, more potent compounds. Once a statistically valid QSAR model is developed, it can be used to estimate the biological activity of virtual or hypothetical compounds before they are synthesized. mdpi.com This predictive capability significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to be active.

By analyzing the contour maps generated from 3D-QSAR studies, medicinal chemists can identify specific sites on the pyrido[4,3-d]pyrimidine scaffold where modifications are predicted to be favorable. For example, a CoMSIA map might indicate that a bulky, hydrophobic group is preferred in one region, while a hydrogen bond donor is beneficial in another. rsc.org This information guides the rational design of the next generation of derivatives. This approach has been successfully applied to various pyrimidine-based inhibitors, leading to the design of novel compounds with enhanced potency against targets like CDK9 and focal adhesion kinase (FAK). rsc.orgnih.gov

Molecular Dynamics Simulations to Analyze Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a pyrido[4,3-d]pyrimidine derivative, and its biological target. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex, reveal conformational changes, and provide detailed insights into the binding mode. nih.govbiorxiv.org

A typical MD simulation runs for nanoseconds or even microseconds, tracking the trajectory of the complex. mdpi.com Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to evaluate the stability of the system over the simulation time. A stable RMSD plot indicates that the protein-ligand complex has reached equilibrium. nih.gov In studies of pyrido[3,4-d]pyrimidine inhibitors, a lower RMSD for the complex compared to the unbound protein suggested that ligand binding helped to stabilize the protein structure. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. nih.gov It can highlight which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, identifying key interactions that are crucial for binding affinity. mdpi.com

MD simulations have been instrumental in validating docking poses and understanding the inhibitory mechanisms of various pyrimidine-based inhibitors against targets like KRas G12D, p21-activated kinase 4 (PAK4), and sterol 14α-demethylase. mdpi.combiorxiv.orgnih.gov

Table 2: Summary of MD Simulation Findings for Pyrido[4,3-d]pyrimidine Derivatives

Target Protein Derivative Studied Simulation Length Key Finding
KRas G12D Pyrido[4,3-d]pyrimidine Inhibitors Not specified Ligand binding stabilizes flexible and disordered regions of the protein. biorxiv.org
Sterol 14α-demethylase (CYP51) Compounds 2l, 4f Not specified Compounds 2l and 4f demonstrated a stronger affinity and more stable binding to CYP51 compared to the reference drug epoxiconazole. nih.govacs.org
Monopolar spindle 1 (Mps1) Pyrido[3,4-d]pyrimidine Derivatives 200 ns The binding of inhibitors stabilized the protein structure, with key hydrogen bonds identified with residues G605 and K529. nih.govmdpi.com

In silico Prediction of Pharmacokinetic Properties for Research Compound Prioritization

In addition to predicting biological activity, computational methods are vital for evaluating the pharmacokinetic properties of drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). tandfonline.com Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico ADME prediction allows for the early-stage filtering of compounds that are likely to have unfavorable properties, helping to prioritize more promising candidates. researchgate.netwjpsronline.com

For pyrido[4,3-d]pyrimidine derivatives, various ADME parameters can be calculated using specialized software. researchgate.net These predictions are based on the compound's structure and physicochemical properties. Key predicted properties include:

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions. google.com

Drug-likeness: Evaluates the compound based on common structural features of known drugs (e.g., Lipinski's Rule of Five).

Studies on novel pyrido[4,3-d]pyrimidine and related derivatives have utilized these in silico tools to confirm favorable drug-likeness and pharmacokinetic profiles, supporting their potential as therapeutic agents for targets like CDK-1. researchgate.netwjpsronline.com This computational screening is a critical step that bridges the gap between initial hit identification and more intensive preclinical development. mdpi.com

Biological Targets and Mechanistic Investigations of Pyrido 4,3 D Pyrimidine Derivatives

Kinase Inhibition Studies

Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govencyclopedia.pub Consequently, kinase inhibitors have become a major focus of drug discovery. The pyrido[4,3-d]pyrimidine (B1258125) core, accessible from 2,7-Dichloropyrido[4,3-d]pyrimidine, is recognized as a privileged structure for the inhibition of ATP-dependent kinases. nih.gov

Tyrosine Kinases

Tyrosine kinases are a subset of kinases that are pivotal in regulating cell growth, differentiation, and survival. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related isomer, has been used to develop inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abl kinase. nih.gov For instance, derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one, known as PD-173955, have been identified as inhibitors of the tyrosine-protein kinase transforming protein Abl. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against the L858R/T790M mutant of EGFR, which is associated with resistance to some cancer therapies. nih.gov

Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment. nih.gov The pyrido[2,3-d]pyrimidin-7-one template has been successfully utilized to create potent and selective inhibitors of CDK4. nih.gov The introduction of a methyl group at the C-5 position of this scaffold was found to significantly enhance selectivity for CDK4 over other CDKs. nih.gov Palbociclib, a well-known CDK4/6 inhibitor used in breast cancer treatment, features a pyrido[2,3-d]pyrimidine core. nih.gov Additionally, pyrazolo[4,3-d]pyrimidine derivatives, which share a similar bicyclic nitrogen-containing structure, have been developed as potent CDK7 inhibitors. eatris.cz

Monopolar Spindle Kinase 1 (MPS1)

Monopolar Spindle Kinase 1 (MPS1), also known as TTK, is a crucial enzyme for the proper segregation of chromosomes during cell division, making it an attractive target in cancer therapy, especially for chromosomally unstable tumors. encyclopedia.pubnih.govmdpi.com Researchers have successfully designed potent and selective inhibitors of MPS1 based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. nih.gov One such inhibitor, BOS172722, has entered Phase 1 clinical trials. mdpi.com The development of these inhibitors often involves a structure-based hybridization approach, combining features from known inhibitors to create novel and more effective compounds. nih.gov

Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3)

Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govfrontiersin.org The inhibition of RIPK3 is therefore a potential therapeutic strategy for these conditions. Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as novel inhibitors of necroptosis that act by suppressing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3. nih.gov Some of these compounds have shown selectivity for RIPK3 over the related kinase RIPK1. nih.gov

Other Kinase Targets

The versatility of the pyrido[4,3-d]pyrimidine scaffold and its isomers allows for the targeting of a wide array of other kinases. For example, derivatives have been developed as inhibitors of:

Phosphoinositide 3-kinase (PI3K) and mTOR: These are central components of a signaling pathway that is often overactivated in cancer. mdpi.com Dual inhibitors targeting both PI3K and mTOR have been synthesized using a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) framework. mdpi.com

PIM-1 Kinase: This kinase is involved in cell survival and proliferation, and its inhibition can induce apoptosis in cancer cells. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition. rsc.org

Mitogen-activated protein kinase 14 (MAPK14 or p38-α): This kinase is involved in cellular responses to stress and inflammation. nih.gov

ZAP-70: This is a tyrosine kinase crucial for T-cell signaling, and its inhibition is relevant for autoimmune diseases. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, and its inhibition can halt cell proliferation. nih.govresearchgate.net This makes DHFR a long-standing target for antimicrobial and anticancer drugs. rjraap.com Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors. nih.govresearchgate.net Piritrexim, a DHFR inhibitor with antitumor properties, is based on this scaffold. nih.gov Researchers have synthesized numerous analogues by modifying the substituents on the pyrido[2,3-d]pyrimidine core to improve potency and selectivity against DHFR from various organisms, including pathogenic ones like Pneumocystis carinii and Toxoplasma gondii. acs.orgacs.org

Enzyme and Receptor Modulation Beyond Kinases

Comprehensive searches of scientific literature and chemical databases were conducted to identify studies on the modulation of non-kinase enzymes and receptors by this compound and its derivatives.

There is no available scientific literature or research data indicating that this compound or any of its direct derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research exists on the cholinesterase inhibitory activities of other isomeric scaffolds, such as pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, these findings are not applicable to the pyrido[4,3-d]pyrimidine core structure. nih.govrsc.orgmdpi.comnih.gov

No published studies were found that evaluate this compound or its derivatives for antagonistic activity against the CXCR2 chemokine receptor. Investigations into CXCR2 antagonism have been performed on other isomers, specifically derivatives of the pyrido[3,4-d]pyrimidine scaffold, but this research does not extend to the pyrido[4,3-d]pyrimidine class. nih.govmdpi.comnih.gov

A review of the current scientific literature reveals no studies focused on the alpha1-adrenoceptor antagonist activity of this compound or related derivatives. Research into alpha1-adrenoceptor antagonism has been conducted on different isomeric structures, such as pyrido[2,3-d]pyrimidines, but data for the pyrido[4,3-d]pyrimidine scaffold is absent. nih.gov

Interaction with Other Biological Macromolecules

Investigations were carried out to find evidence of interactions between this compound derivatives and other significant biological macromolecules.

There is no scientific evidence or published research to suggest that this compound or its derivatives act as tubulin polymerization inhibitors. While compounds with different core structures, such as pyrido[4,3-b]indoles, have been explored for this activity, the pyrido[4,3-d]pyrimidine scaffold has not been implicated in this mechanism of action. nih.gov

No research data is available that demonstrates or investigates the ability of this compound or its derivatives to stabilize G-quadruplex DNA structures. Studies on G-quadruplex stabilization have focused on a variety of other heterocyclic scaffolds, but the pyrido[4,3-d]pyrimidine ring system has not been identified as a G-quadruplex stabilizing agent in the reviewed literature. researchgate.net

Cellular Pathway Modulation Studies

Research into the biological effects of pyrido[4,3-d]pyrimidine derivatives has revealed their significant impact on several critical cellular pathways that are often dysregulated in disease states, particularly in cancer. These compounds have been shown to influence the cell cycle, induce programmed cell death, and affect cell motility and metabolic processes.

Cell Cycle Regulation and Perturbation

Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been identified as potent modulators of the cell cycle, a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

One notable study identified a series of pyrido[4,3-d]pyrimidinone derivatives as novel and potent inhibitors of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Mechanistic studies demonstrated that a lead compound from this series induced cell cycle arrest in the G0/G1 phase. nih.gov This inhibition of Wee1 prevents the phosphorylation of its downstream target, CDK1, thereby halting cell cycle progression and preventing entry into mitosis.

Furthermore, other pyridopyrimidine isomers, such as those with the pyrido[2,3-d]pyrimidine core, have also been shown to affect cell cycle progression. For instance, some derivatives have been found to arrest the cell cycle at the pre-G1 or G1 phase. ontosight.ainih.gov Palbociclib, a well-known drug with a pyrido[2,3-d]pyrimidine structure, functions as a second-generation cyclin-dependent kinase (CDK) inhibitor, playing a crucial role in the cell cycle mechanism. mdpi.com

The table below summarizes the effects of representative pyrido[4,3-d]pyrimidine derivatives and their isomers on cell cycle regulation.

Compound ClassTarget KinaseCellular EffectReference
Pyrido[4,3-d]pyrimidinone derivativesWee1G0/G1 phase arrest nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFRPre-G1 phase arrest ontosight.ai
Pyrido[2,3-d]pyrimidine derivativesPIM-1G1 phase arrest nih.gov
Palbociclib (Pyrido[2,3-d]pyrimidine)CDK4/6Cell cycle arrest mdpi.com

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. Several studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidine and its isomers are potent inducers of apoptosis.

For instance, the same pyrido[4,3-d]pyrimidinone derivatives that inhibit Wee1 kinase were also found to induce apoptosis in cancer cells. nih.gov This dual action of cell cycle arrest and apoptosis induction makes them promising candidates for cancer therapy.

Similarly, derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have been extensively studied for their pro-apoptotic effects. One study reported that new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives induced a significant apoptotic effect in PC-3 prostate cancer cells, which was associated with a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. ontosight.ai Another series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated potent cytotoxicity by inducing apoptosis in MCF-7 breast cancer cells. nih.gov

The pro-apoptotic activity of these compounds is often linked to their ability to inhibit specific kinases involved in cell survival pathways. For example, inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives has been shown to trigger apoptotic cell death. rsc.org

Inhibition of Necroptosis Signaling

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in various diseases, including sterile inflammation. Unlike apoptosis, necroptosis is a caspase-independent pathway. The key mediators of this pathway are receptor-interacting protein kinases (RIPKs), particularly RIPK1 and RIPK3, and mixed lineage kinase domain-like protein (MLKL).

Research has identified pyrido[3,4-d]pyrimidine derivatives as novel inhibitors of necroptosis. These compounds were designed to suppress the phosphorylation of MLKL mediated by RIPK3. One particular derivative demonstrated inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells, comparable to the well-known RIPK3 inhibitor GSK872. rsc.org This compound was also shown to be more selective for RIPK3 over RIPK1. The inhibition of necroptosis was achieved by impeding the oligomerization of MLKL. rsc.org

This discovery highlights the potential of the pyridopyrimidine scaffold in developing therapies for diseases driven by excessive necroptotic cell death.

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Therefore, inhibiting these processes is a key strategy in cancer treatment.

Studies have shown that derivatives of the pyrido[4,3-d]pyrimidine scaffold can modulate cell migration and invasion. Specifically, the same pyrido[3,4-d]pyrimidine derivatives that inhibit necroptosis were also found to suppress the migration and invasion of AsPC-1 pancreatic cancer cells. This effect was attributed to the downregulation of CXCL5 secretion, which is induced by necroptosis. rsc.org

While direct studies on 2,7-disubstituted pyrido[4,3-d]pyrimidines are limited in this context, the findings from their isomers suggest that this class of compounds holds promise for the development of anti-metastatic agents.

Advanced Applications in Chemical Biology Research

Development of Pyrido[4,3-d]pyrimidine-Based Chemical Probes

Chemical probes are essential small-molecule tools for studying protein function and validating drug targets in a cellular context. The pyrido[4,3-d]pyrimidine (B1258125) scaffold has proven to be a versatile framework for the development of such probes. The diverse biological activities associated with this class of compounds make them suitable for designing targeted molecules to interrogate complex biological systems. researchgate.netmdpi.comrsc.org

The development of libraries of pyrido[4,3-d]pyrimidine derivatives allows for systematic screening to identify compounds with specific biological activities. researchgate.net For instance, the biopharmaceutical properties of a library of ten pyrido[4,3-d]pyrimidines were assessed, revealing that the substitution pattern significantly influences their characteristics, a key consideration in probe design. nih.gov A notable example is a previously reported pyrido[4,3-d]pyrimidine derivative that was used as a potent inhibitor to probe the function of PIM-1 kinase, a protein implicated in cancer. rsc.org The adaptability of the pyrido[4,3-d]pyrimidine core, starting from versatile intermediates like 2,7-Dichloropyrido[4,3-d]pyrimidine, facilitates the multistep synthesis required to create potent and selective chemical probes for novel biological targets. rsc.org

Scaffold-Hopping and Hybridization Approaches in Drug Design

Scaffold hopping is a crucial strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often patentable, scaffold while retaining its biological activity. nih.gov This approach is used to improve properties like affinity, selectivity, and pharmacokinetics. The pyrido[4,3-d]pyrimidine skeleton has been successfully employed in such strategies.

In one study, a series of 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines were synthesized based on a scaffold hopping approach from 3,5-bis(arylidene)-4-piperidones. nih.gov This led to the discovery of a potent novel NF-κB inhibitor with both anti-inflammatory and anti-hepatoma activities. nih.govdntb.gov.ua While not always the primary scaffold, other isomers like pyrido[3,4-d]pyrimidine (B3350098) have also emerged from scaffold hopping exercises, demonstrating the utility of the broader pyridopyrimidine class in discovering novel chemotypes for targets like the CXCR2 chemokine receptor. kuleuven.benih.govresearchgate.net

Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, has also been applied. A structure-based hybridization approach was used to rapidly discover a new series of potent inhibitors for Monopolar Spindle Kinase 1 (MPS1) based on the pyrido[3,4-d]pyrimidine scaffold. acs.org These examples underscore the value of the pyridopyrimidine core, including the pyrido[4,3-d]pyrimidine isomer, as a template for generating new chemical entities through modern medicinal chemistry tactics.

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells. frontiersin.org They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, linked together by a flexible chain. frontiersin.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net

The pyrido[4,3-d]pyrimidine scaffold has been effectively integrated into PROTAC design. In a notable study, researchers designed and synthesized a series of compounds with pyrimidine (B1678525), pyrido[4,3-d]pyrimidine, and tetrahydropyrido[3,4-d]pyrimidine cores to act as novel inhibitors of the oncogenic KRAS-G12D protein. nih.gov The most promising of these inhibitors were then used as the "warhead" to be derivatized into PROTACs by attaching an E3 ligase ligand via a linker. nih.gov Although the resulting PROTACs showed reduced potency compared to the parent inhibitor in this specific study, this research demonstrates the viability of using the pyrido[4,3-d]pyrimidine scaffold as a key component for building targeted protein degraders. nih.gov This approach allows for the selective degradation of challenging drug targets like KRAS-G12D. nih.gov

Design of Multi-Targeting Agents for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. rsc.org Designing single chemical entities that can modulate several targets simultaneously—so-called multi-target agents—is a promising therapeutic strategy. mdpi.com The pyridopyrimidine framework is well-suited for this purpose due to its ability to be decorated with various functional groups, allowing for interaction with different biological targets.

For example, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been developed as multi-targeted kinase inhibitors, concurrently targeting enzymes like PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org Similarly, a library based on the pyrido[3,2-d]pyrimidine (B1256433) template was designed to yield multi-targeting agents for Alzheimer's disease by inhibiting both cholinesterases and β-amyloid aggregation. rsc.orgresearchgate.net Another study reported 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of Mnk and HDAC, two different classes of enzymes involved in cancer. mdpi.com Furthermore, pyridothiopyranopyrimidine derivatives, which contain a pyrido[4,3-d]pyrimidine fused system, have been identified as antiproliferative multikinase inhibitors. acs.org These examples highlight the potential of the versatile pyrido[4,3-d]pyrimidine scaffold in the rational design of multi-targeting agents for complex diseases.

Future Research Directions for 2,7 Dichloropyrido 4,3 D Pyrimidine

Exploration of Novel Synthetic Pathways for Derivatization

The development of new synthetic methodologies is critical for expanding the chemical space of pyrido[4,3-d]pyrimidine (B1258125) derivatives. While existing methods have proven effective, future efforts will likely focus on more efficient and versatile routes to derivatization.

Key areas of exploration include:

Multicomponent Reactions: These reactions, which combine three or more starting materials in a single step, offer a powerful strategy for rapidly generating complex molecules. rsc.org Developing multicomponent reactions that incorporate the 2,7-Dichloropyrido[4,3-d]pyrimidine core could significantly accelerate the discovery of new drug candidates.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly important tool in organic synthesis. Applying C-H activation techniques to the pyrido[4,3-d]pyrimidine scaffold would allow for the introduction of new substituents at positions that are difficult to access through traditional methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Adapting existing synthetic routes or developing new ones for a flow chemistry setup could streamline the production of pyrido[4,3-d]pyrimidine libraries.

A recent review highlights various synthetic protocols for preparing pyridopyrimidine derivatives, which can serve as a foundation for developing novel pathways. mdpi.com

Discovery and Validation of New Biological Targets

While pyrido[4,3-d]pyrimidines have shown activity against known targets like kinases, there is a vast landscape of other potential biological targets to explore. ontosight.ainih.gov Future research should aim to identify and validate new proteins and pathways that can be modulated by this class of compounds.

Promising avenues for discovery include:

Phenotypic Screening: This approach involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the target. High-throughput phenotypic screens of pyrido[4,3-d]pyrimidine libraries could uncover unexpected biological activities and lead to the identification of novel targets.

Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of small molecules directly in a complex biological sample. Applying chemoproteomics to bioactive pyrido[4,3-d]pyrimidine derivatives can provide direct evidence of their molecular targets.

Exploration of Underexplored Target Classes: Many protein families, such as phosphatases, E3 ligases, and transcription factors, remain largely untapped by current drugs. Systematically screening pyrido[4,3-d]pyrimidine libraries against these target classes could yield first-in-class inhibitors with novel mechanisms of action.

Recent studies have already begun to expand the known targets of pyridopyrimidines to include enzymes like sterol 14α-demethylase (CYP51) and succinate (B1194679) dehydrogenase (SDH), highlighting the potential for further discoveries. acs.orgresearchgate.net

Advanced Computational Modeling for Optimized Ligand Design

Computational chemistry plays an indispensable role in modern drug discovery. Advanced modeling techniques can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized.

Future applications of computational modeling for the this compound scaffold include:

Structure-Based Drug Design (SBDD): As more crystal structures of pyrido[4,3-d]pyrimidine derivatives in complex with their targets become available, SBDD will become an increasingly powerful tool for designing new analogs with improved potency and selectivity. nih.gov Molecular docking studies can predict the binding mode of new designs, while molecular dynamics simulations can assess their stability and interactions with the target protein over time. acs.orgnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the properties of known active and inactive compounds. rsc.org These models can then be used to screen virtual libraries and prioritize compounds for synthesis.

Artificial Intelligence and Machine Learning: AI and machine learning are poised to revolutionize drug discovery. These technologies can be used to analyze vast datasets of chemical and biological information to identify novel structure-activity relationships, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate entirely new molecular structures with desired properties.

Development of Pyrido[4,3-d]pyrimidine Scaffolds for Emerging Therapeutic Modalities

The versatility of the pyrido[4,3-d]pyrimidine scaffold makes it an attractive platform for developing novel therapeutic modalities that go beyond traditional small molecule inhibitors.

Exciting future directions include:

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrido[4,3-d]pyrimidine scaffold could be used to develop the "warhead" portion of a PROTAC that binds to a specific protein of interest. A recent study has already explored the use of pyrido[4,3-d]pyrimidine derivatives in the design of novel KRAS-G12D inhibitors and PROTACs. nih.gov

Targeted Covalent Inhibitors (TCIs): TCIs form a permanent covalent bond with their target protein, which can lead to increased potency and duration of action. The this compound core can be functionalized with reactive groups, such as acrylamides, to create TCIs that target specific residues in a protein's binding site. researchgate.net

Radiopharmaceuticals: By incorporating a radioactive isotope into a pyrido[4,3-d]pyrimidine derivative that selectively binds to a cancer-specific target, it may be possible to develop new agents for both cancer imaging (theranostics) and targeted radiotherapy.

The continued exploration of these future research directions will undoubtedly unlock the full therapeutic potential of the this compound scaffold and lead to the development of new and innovative medicines.

Q & A

Q. Advanced

  • Kinase Assays : Use fluorescence-based or radioactive assays to measure inhibition of kinases like CXCR2 (IC50_{50} values) .
  • Cellular Models : Test anti-proliferative activity via MTT assays on cancer cell lines (e.g., MCF-7, PC3) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, amino groups) to enhance target affinity .

How should researchers resolve contradictions in reported biological activity data for pyrido-pyrimidine derivatives?

Q. Advanced

  • Control Experiments : Verify assay conditions (e.g., pH, serum content) that may affect compound stability .
  • Metabolic Profiling : Use LC-MS to identify metabolites that could alter activity .
  • Computational Modeling : Perform docking studies (e.g., with AutoDock) to predict binding modes and explain discrepancies in activity .

What strategies optimize the synthesis of this compound derivatives in one-pot reactions?

Q. Advanced

  • Tandem Reactions : Combine aza-Wittig and cyclization steps to streamline multi-substituted derivatives .
  • Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >75% .
  • Flow Chemistry : Continuous flow reactors improve scalability and reduce byproducts in chlorination steps .

How are computational methods applied to predict the reactivity and collision cross-sections of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic attack sites (e.g., 4-position) .
  • Ion Mobility Spectrometry (IMS) : Derive collision cross-sections (Ω) from molecular dynamics simulations to correlate with mass spectrometry data .

What are the challenges in scaling up pyrido-pyrimidine synthesis, and how can they be addressed?

Q. Advanced

  • Byproduct Formation : Use scavengers (e.g., polymer-supported reagents) to trap excess POCl₃ .
  • Purification : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .
  • Thermal Stability : Monitor exothermic reactions (e.g., chlorination) using in-situ IR to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.